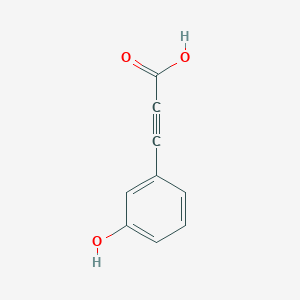

3-(3-hydroxyphenyl)-2-propynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Hydroxyphenyl)-2-propynoic acid is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a propynoic acid moiety

Mechanism of Action

Target of Action

3-(3-Hydroxyphenyl)propiolic acid is a flavonoid metabolite formed by human microflora It has been found to show vasodilatory activity , suggesting that it may interact with vascular smooth muscle cells or endothelial cells.

Mode of Action

It has been reported that this compound can inhibit the binding of monocytes to endothelial cells by modulating the expression of e-selectin . This suggests that it may act by interfering with cell adhesion processes, which are crucial in various physiological and pathological conditions, including inflammation and atherosclerosis .

Biochemical Pathways

It has been suggested that this compound can inhibit the nuclear translocation and phosphorylation of the p65 subunit of nuclear factor kappa b (nf-κb), a key regulator of inflammatory responses . This implies that it may influence various biochemical pathways related to inflammation and immune response.

Pharmacokinetics

It is known that this compound is a microbial metabolite of dietary flavonoids , suggesting that its bioavailability may be influenced by factors such as diet and gut microbiota composition.

Result of Action

The molecular and cellular effects of 3-(3-Hydroxyphenyl)propiolic acid’s action include the inhibition of monocyte-endothelial cell adhesion and the suppression of E-selectin expression . These effects could potentially contribute to the prevention of atherosclerosis and other inflammatory diseases.

Action Environment

The action of 3-(3-Hydroxyphenyl)propiolic acid is likely to be influenced by various environmental factors. For instance, the composition of the gut microbiota, which plays a crucial role in metabolizing dietary flavonoids into this compound , can be affected by factors such as diet, antibiotic use, and overall health status. Furthermore, the compound’s vasodilatory activity suggests that its efficacy may be influenced by factors related to the cardiovascular system, such as blood pressure and vascular health.

Biochemical Analysis

Biochemical Properties

3-(3-Hydroxyphenyl)propiolic acid shows vasodilatory activity It interacts with various enzymes and proteins, playing a significant role in biochemical reactions

Cellular Effects

3-(3-Hydroxyphenyl)propiolic acid has been found to have effects on various types of cells and cellular processes. For instance, it has been reported to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also inhibits monocyte binding to endothelial cells via modulating E-selectin expression .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

3-(3-Hydroxyphenyl)propiolic acid is involved in various metabolic pathways. It is a metabolite of quercetin, a flavonoid widely distributed in the diet

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)-2-propynoic acid can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This method utilizes boronic acids and aryl halides in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as isolation of the pure product through precipitation or multiple extractions with solvents like acetone .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-2-propynoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenyl derivatives .

Scientific Research Applications

3-(3-Hydroxyphenyl)-2-propynoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action.

Industry: It serves as a precursor for the production of various synthetic organic products

Comparison with Similar Compounds

Similar Compounds

3-Hydroxyphenylpropionic acid: A metabolite with similar structural features but different functional groups.

3-Hydroxypropionic acid: Another related compound with distinct chemical properties and applications

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in multiple research fields .

Properties

IUPAC Name |

3-(3-hydroxyphenyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYMOUWEHRAVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2979832.png)

![Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate](/img/structure/B2979837.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2979841.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979844.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)

![4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2979851.png)